IMPERIALINE Iodomethylate
CAS No.:
Cat. No.: VC0196755
Molecular Formula: C28H46NO3I
Molecular Weight: 571 g/mol
Purity: 95% (TLC)
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H46NO3I |
---|---|
Molecular Weight | 571 g/mol |
Appearance | Fine crystalline white powder |
Chemical Identity and Structural Characteristics
IMPERIALINE Iodomethylate is a synthetic derivative of imperialine, a natural alkaloid with the molecular formula C<sub>27</sub>H<sub>43</sub>NO<sub>3</sub> (CAS 61825-98-7) . The iodomethylate form incorporates an iodomethyl group (-CH<sub>2</sub>I), resulting in a molecular weight of 571 g/mol .
Key Structural Features
-
Core Structure: A ceveratane-type steroidal backbone with a 3β,20-dihydroxy configuration and a carbonyl group at position 6 .
-
Functional Groups:
Physical and Chemical Properties
Thermal Stability: The compound decomposes above 255°C, necessitating storage at 2–8°C to preserve integrity .
Biological Activity and Pharmacological Profile
IMPERIALINE Iodomethylate acts as a peripheral M2-cholinoblocker, selectively inhibiting muscarinic acetylcholine receptors without penetrating the central nervous system (CNS) . This specificity makes it invaluable for studying peripheral cholinergic pathways in organs like the heart, lungs, and gastrointestinal tract.
Mechanism of Action
-
Receptor Binding: Competes with acetylcholine for M2 receptor sites, blocking parasympathetic signaling.
-
Applications:
Synthesis and Derivation from Natural Precursors
The compound is synthesized from imperialine, isolated from Petilium eduardi and Petilium raddeanae (Liliaceae family) . The iodomethylation process involves:
-
Extraction: Alkaloid isolation via acid-base partitioning.
-
Functionalization: Introduction of the iodomethyl group (-CH<sub>2</sub>I) at a reactive site (e.g., tertiary amine or hydroxyl group).
Challenges:
-
Regioselectivity: Ensuring iodomethylation occurs at the desired position without disrupting the steroidal backbone.
-
Stability: Iodine’s high electronegativity may lead to oxidative degradation, requiring anhydrous conditions .
Parameter | Value | Source |
---|---|---|
LD<sub>50</sub> (IV, Mouse) | 16.4 mg/kg (13.2–19.8 mg/kg) | |
Handling Requirements | Dark, cool, dry storage | |
Hazard Class | Not classified (limited data) |
Toxicokinetics: Rapid distribution and metabolism due to its lipophilic nature; exact pathways require further study.
Research Applications and Future Directions
Radioligand Binding Studies
IMPERIALINE Iodomethylate serves as a bioreactive tool for mapping M2 receptor density and affinity in tissues. For example:
-
Cardiovascular Research: Quantifying receptor density in atrial tissue to assess parasympathetic regulation.
-
Neuropharmacology: Distinguishing peripheral vs. CNS M2 receptor involvement in diseases like asthma or COPD .
Analytical Characterization and Quality Control
Stability Testing
-
Storage Conditions: Maintains stability for ≥2 years at -20°C in sealed vials .
-
Degradation Products: Unidentified, but iodine release under oxidative stress is a concern.
Comparative Analysis with Analogues
Compound | Key Differences from IMPERIALINE Iodomethylate |
---|---|
Imperialine | Lacks iodomethyl group; weaker peripheral selectivity |
Atropine | Non-selective muscarinic antagonist; CNS penetration |
Tropinesterase Inhibitors | Target acetylcholinesterase, not receptors |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume